8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Antitumor Activity
Another avenue of research involves the design of molecules for antitumor activity. Sztanke et al. (2007) investigated a series of compounds, including 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones, and demonstrated their cytotoxic activities against various carcinoma cells. Notably, some compounds showed strong affection to specific cancer cells and were found to possess efficiency for DNA strand breakage in the examined cancer cell lines. This highlights the potential of these compounds in the development of cancer therapeutics (Sztanke et al., 2007).
Fluorine Substitution and Biological Activity
The incorporation of fluorine into heterocyclic compounds has also been a focus, as seen in the work of Makki et al. (2014). They synthesized fluorine-substituted 1,2,4-triazinones with potential as anti-HIV-1 and CDK2 inhibitors. The study identified compounds with very good anti-HIV activity and significant CDK2 inhibition, highlighting the importance of fluorine substitution in enhancing biological activity (Makki et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are the Poly (ADP-ribose) Polymerase-1/2 (PARP1/2) proteins . These proteins play a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with its targets by inhibiting the enzyme activity of PARP1 and PARP2 . This inhibition prevents the PARP-mediated PARylation in cells .
Biochemical Pathways
The inhibition of PARP1/2 affects the DNA repair pathways, particularly the base excision repair pathway. This leads to the accumulation of DNA damage, particularly in cancer cells carrying mutant BRCA1/2 .
Pharmacokinetics
It inhibits PARP-mediated PARylation in a whole-cell assay with an EC50 of 2.51 nM . It also prevents the proliferation of cancer cells carrying mutant BRCA1/2, with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1), respectively .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation, particularly in cells carrying mutant BRCA1/2 . This leads to remarkable antitumor efficacy, as demonstrated in the BRCA1 mutant MX-1 breast cancer xenograft model .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
This compound has completed phase 1 clinical trial and is currently being studied in phase 2 and 3 clinical trials for the treatment of locally advanced and/or metastatic breast cancer with germline BRCA1/2 deleterious mutations .
Properties
IUPAC Name |
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-10(9-25-2)18-14(23)13-15(24)22-8-7-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKABNTFNXAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.